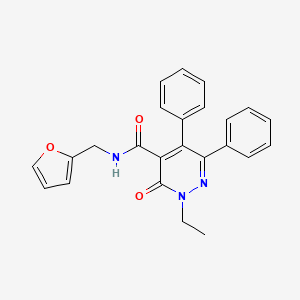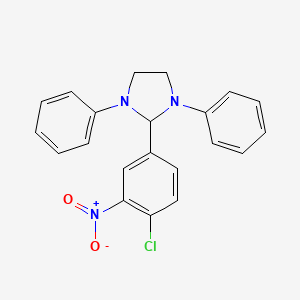![molecular formula C15H21Cl2N3O3S B4657451 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4657451.png)
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide
Vue d'ensemble
Description
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the benzene sulfonamide group. It is a white crystalline powder that is used as an anti-coccidial agent in veterinary medicine. Diclazuril is effective against a wide range of coccidian parasites that cause diseases in poultry, rabbits, and other animals.
Mécanisme D'action
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide acts by inhibiting the development of the parasite in the host animal. It interferes with the replication of the parasite's DNA and RNA, leading to the death of the parasite. 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide is also believed to disrupt the parasite's energy metabolism, leading to a decrease in ATP production and subsequent death of the parasite.
Biochemical and physiological effects:
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide is well-tolerated by animals and has a low toxicity profile. It is rapidly absorbed from the gastrointestinal tract and is distributed throughout the body. 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide is metabolized in the liver and excreted in the urine and feces. It has a long half-life in the body, which allows for a prolonged anti-coccidial effect.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide is a potent and effective anti-coccidial agent that has been extensively studied in laboratory experiments. Its low toxicity and high efficacy make it a preferred choice for the treatment and prevention of coccidiosis in animals. However, 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide has certain limitations in laboratory experiments. It is not effective against all species of coccidia and may have variable efficacy against different strains of the same species. Additionally, 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide may have interactions with other drugs or chemicals that are used in laboratory experiments, which may affect its efficacy.
Orientations Futures
There are several areas of future research for 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide. One area is the development of new formulations of 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide that can improve its bioavailability and efficacy. Another area is the study of 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide's mechanism of action at the molecular level, which can lead to the development of new anti-coccidial agents. Additionally, the use of 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide in combination with other drugs or chemicals may improve its efficacy against coccidia. Finally, the development of new diagnostic tools for the detection of coccidiosis can help in the early detection and treatment of the disease.
Applications De Recherche Scientifique
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide has been extensively studied for its anti-coccidial activity in various animal species. It has been found to be effective against several species of Eimeria, the causative agents of coccidiosis in chickens, turkeys, rabbits, and other animals. 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide has also been tested for its efficacy against other protozoan parasites such as Toxoplasma gondii and Cryptosporidium parvum.
Propriétés
IUPAC Name |
2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O3S/c1-3-19-6-8-20(9-7-19)15(21)11-18(2)24(22,23)14-10-12(16)4-5-13(14)17/h4-5,10H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXFOSPOHBGELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4657368.png)


![3-(4-chlorobenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4657411.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(2-chloro-5-nitrobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4657419.png)
![1-(6-methyl-2-pyridinyl)-2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4657429.png)

![4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4657435.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B4657443.png)
![N-(2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4657444.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide](/img/structure/B4657456.png)

![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4657464.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B4657467.png)